Cas no 1511994-11-8 (2-(4-bromo-3-methoxyphenyl)-2-methylpropan-1-amine)

2-(4-Bromo-3-methoxyphenyl)-2-methylpropan-1-amine is a brominated aromatic compound featuring a methoxy substituent and a primary amine functional group attached to a tertiary carbon center. Its molecular structure, characterized by the 4-bromo-3-methoxyphenyl moiety and the sterically hindered 2-methylpropan-1-amine group, makes it a valuable intermediate in organic synthesis and pharmaceutical research. The bromine atom enhances reactivity for further functionalization, while the methoxy group contributes to electronic modulation. The steric hindrance from the tertiary carbon may influence selectivity in coupling reactions. This compound is particularly useful in the development of bioactive molecules and as a building block for complex chemical architectures.
2-(4-bromo-3-methoxyphenyl)-2-methylpropan-1-amine structure
1511994-11-8 structure
Product name:2-(4-bromo-3-methoxyphenyl)-2-methylpropan-1-amine
CAS No:1511994-11-8
MF:C11H16BrNO
Molecular Weight:258.154842376709
CID:6325948
PubChem ID:83732563

2-(4-bromo-3-methoxyphenyl)-2-methylpropan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-(4-bromo-3-methoxyphenyl)-2-methylpropan-1-amine
    • 1511994-11-8
    • EN300-1911605
    • インチ: 1S/C11H16BrNO/c1-11(2,7-13)8-4-5-9(12)10(6-8)14-3/h4-6H,7,13H2,1-3H3
    • InChIKey: SEXQOELQYDSRLJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1OC)C(C)(C)CN

計算された属性

  • 精确分子量: 257.04153g/mol
  • 同位素质量: 257.04153g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 184
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų
  • XLogP3: 2.8

2-(4-bromo-3-methoxyphenyl)-2-methylpropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1911605-0.05g
2-(4-bromo-3-methoxyphenyl)-2-methylpropan-1-amine
1511994-11-8
0.05g
$827.0 2023-09-17
Enamine
EN300-1911605-1.0g
2-(4-bromo-3-methoxyphenyl)-2-methylpropan-1-amine
1511994-11-8
1g
$0.0 2023-06-07
Enamine
EN300-1911605-0.5g
2-(4-bromo-3-methoxyphenyl)-2-methylpropan-1-amine
1511994-11-8
0.5g
$946.0 2023-09-17
Enamine
EN300-1911605-0.1g
2-(4-bromo-3-methoxyphenyl)-2-methylpropan-1-amine
1511994-11-8
0.1g
$867.0 2023-09-17
Enamine
EN300-1911605-0.25g
2-(4-bromo-3-methoxyphenyl)-2-methylpropan-1-amine
1511994-11-8
0.25g
$906.0 2023-09-17
Enamine
EN300-1911605-2.5g
2-(4-bromo-3-methoxyphenyl)-2-methylpropan-1-amine
1511994-11-8
2.5g
$1931.0 2023-09-17
Enamine
EN300-1911605-1g
2-(4-bromo-3-methoxyphenyl)-2-methylpropan-1-amine
1511994-11-8
1g
$986.0 2023-09-17
Enamine
EN300-1911605-10g
2-(4-bromo-3-methoxyphenyl)-2-methylpropan-1-amine
1511994-11-8
10g
$4236.0 2023-09-17
Enamine
EN300-1911605-5g
2-(4-bromo-3-methoxyphenyl)-2-methylpropan-1-amine
1511994-11-8
5g
$2858.0 2023-09-17

2-(4-bromo-3-methoxyphenyl)-2-methylpropan-1-amine 関連文献

2-(4-bromo-3-methoxyphenyl)-2-methylpropan-1-amineに関する追加情報

Comprehensive Overview of 2-(4-bromo-3-methoxyphenyl)-2-methylpropan-1-amine (CAS No. 1511994-11-8)

The compound 2-(4-bromo-3-methoxyphenyl)-2-methylpropan-1-amine (CAS No. 1511994-11-8) is a specialized organic molecule that has garnered significant attention in pharmaceutical and chemical research. Its unique structure, featuring a brominated methoxyphenyl group and a methylpropan-1-amine backbone, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are increasingly exploring its potential applications in drug discovery, particularly in targeting neurological and metabolic disorders, which aligns with current trends in precision medicine and personalized therapeutics.

One of the key reasons for the growing interest in 2-(4-bromo-3-methoxyphenyl)-2-methylpropan-1-amine is its role in the development of novel small-molecule inhibitors. These inhibitors are crucial in modulating protein-protein interactions, a hot topic in modern pharmacology. The compound's bromo and methoxy substituents enhance its binding affinity, making it a promising candidate for enzyme inhibition studies. This aligns with the surge in searches for "enzyme inhibitors in drug development" and "brominated aromatic compounds in medicine," reflecting its relevance in contemporary research.

From a synthetic chemistry perspective, CAS No. 1511994-11-8 exemplifies the importance of halogenated aromatic amines in organic synthesis. Its 4-bromo-3-methoxyphenyl moiety is particularly noteworthy, as it facilitates cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig, which are pivotal in constructing complex molecular architectures. This ties into the broader discussion of "green chemistry" and "sustainable synthesis," as researchers seek efficient methods to minimize waste and improve yields.

The compound's methylpropan-1-amine segment also contributes to its versatility. Amines are fundamental building blocks in medicinal chemistry, often employed to improve solubility and bioavailability. Recent studies highlight the role of such amines in enhancing blood-brain barrier penetration, a critical factor in CNS drug design. This connects to trending queries like "amine-functionalized drugs for neurological diseases" and "BBB-penetrating molecules," underscoring the compound's potential in addressing unmet medical needs.

In addition to its pharmaceutical applications, 2-(4-bromo-3-methoxyphenyl)-2-methylpropan-1-amine has found utility in material science. Its aromatic and amine functionalities make it a candidate for designing organic semiconductors and photovoltaic materials. With the rise of renewable energy technologies, searches for "organic electronic materials" and "amine-based polymers" have spiked, further highlighting the compound's interdisciplinary relevance.

Quality control and analytical characterization of CAS No. 1511994-11-8 are equally critical. Advanced techniques like HPLC, NMR, and mass spectrometry are routinely employed to ensure purity and structural integrity. This resonates with the increasing demand for "analytical methods for novel compounds" and "QC in chemical manufacturing," as industries prioritize standardization and reproducibility.

In summary, 2-(4-bromo-3-methoxyphenyl)-2-methylpropan-1-amine (CAS No. 1511994-11-8) is a multifaceted compound with broad applications in drug discovery, organic synthesis, and material science. Its structural features align with current research trends, making it a subject of ongoing investigation. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in advancing both therapeutic and technological innovations.

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